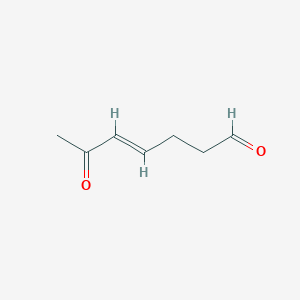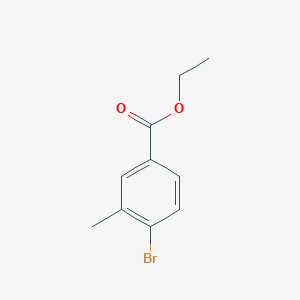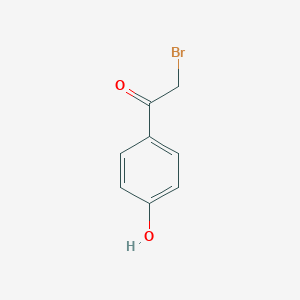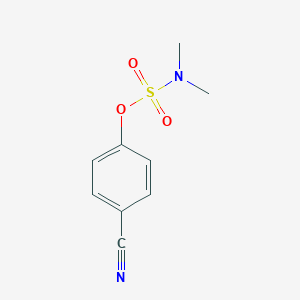
4-cyanophenyl N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl N,N-dimethylsulfamate is an organic compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol. It is known for its unique chemical structure, which includes a cyanophenyl group and a dimethylsulfamate group. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 4-cyanophenyl N,N-dimethylsulfamate typically involves the reaction of 4-cyanophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
4-Cyanophenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-cyanophenol and N,N-dimethylsulfamic acid.
Aplicaciones Científicas De Investigación
4-Cyanophenyl N,N-dimethylsulfamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-cyanophenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The cyanophenyl group can interact with aromatic systems, while the dimethylsulfamate group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
4-Cyanophenyl N,N-dimethylsulfamate can be compared with other similar compounds, such as:
4-Cyanophenyl N,N-dimethylsulfamide: Similar structure but with an amide group instead of a sulfamate group.
4-Cyanophenyl N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfamate group.
4-Cyanophenyl N,N-dimethylphosphonate: Features a phosphonate group in place of the sulfamate group.
Propiedades
IUPAC Name |
(4-cyanophenyl) N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYKIXBOCPVDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372347 |
Source


|
| Record name | 4-Cyanophenyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-84-4 |
Source


|
| Record name | 4-Cyanophenyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

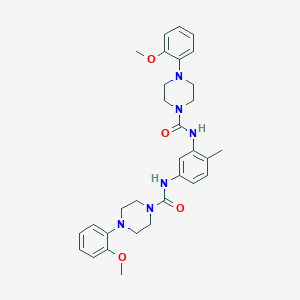
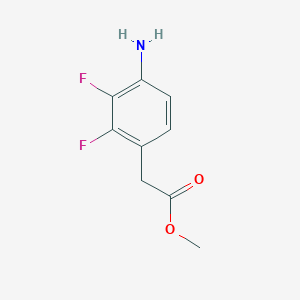
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)

![Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)](/img/structure/B64630.png)
